MP-carbonate resin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C13H32N2O3 |

|---|---|

Molecular Weight |

264.40 g/mol |

IUPAC Name |

triethylazanium;carbonate |

InChI |

InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |

InChI Key |

STNNHWPJRRODGI-UHFFFAOYSA-N |

Canonical SMILES |

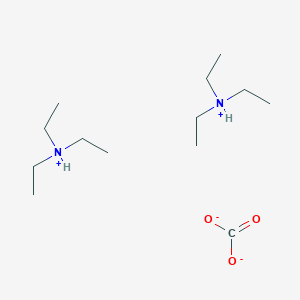

CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MP-Carbonate Resin: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MP-carbonate resin, a versatile tool in modern chemistry. From its fundamental chemical structure to its practical applications in synthesis and purification, this document offers detailed insights for researchers and professionals in the field of drug development and chemical sciences.

Core Concepts: Understanding this compound

This compound is a macroporous polystyrene-based anion exchange resin. It serves as a solid-supported equivalent of tetraalkylammonium carbonate, offering a convenient and efficient alternative to solution-phase reagents. Its primary utility lies in its function as a general base and a scavenger of acidic impurities.

The resin is built upon a robust poly(styrene-co-divinylbenzene) backbone, which provides excellent mechanical and chemical stability. This macroporous structure, characterized by large pores, facilitates rapid diffusion of reactants to the active sites within the resin beads, leading to efficient reactions. The functional component of the resin is the triethylammonium (B8662869) carbonate group covalently attached to the polystyrene backbone.

Chemical Structure and Synthesis

The chemical name for this compound is macroporous triethylammonium methylpolystyrene carbonate.[1] The synthesis of this functionalized polymer involves a three-step process starting from a pre-formed macroporous polystyrene resin.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocols for Synthesis

Step 1: Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Resin

This foundational step involves the suspension polymerization of styrene and divinylbenzene (DVB) in the presence of a porogen, which is an inert solvent that creates the macroporous structure.

-

Methodology:

-

Prepare a monomer phase by mixing styrene, divinylbenzene (typically 5-60% of the monomer mixture), and a porogen (e.g., toluene or n-heptane). The porogen is crucial for forming the macroporous structure.

-

Add a free-radical initiator (e.g., benzoyl peroxide) to the monomer phase.

-

Prepare an aqueous phase containing a suspension stabilizer (e.g., cellulose (B213188) derivatives or starch) in water.

-

Disperse the monomer phase in the aqueous phase with vigorous stirring to form droplets of the desired size.

-

Heat the suspension to initiate polymerization and continue stirring until the reaction is complete.

-

The resulting polymer beads are then filtered, washed extensively with water and organic solvents to remove the porogen and any unreacted monomers, and finally dried.

-

Step 2: Chloromethylation of the Polystyrene Resin

This step introduces the reactive chloromethyl groups onto the aromatic rings of the polystyrene backbone.

-

Methodology:

-

Swell the macroporous polystyrene resin in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Cool the suspension in an ice bath.

-

Add a chloromethylating agent. While chloromethyl methyl ether can be used, a safer in-situ generation from reagents like methylal and concentrated hydrochloric acid is preferred due to the carcinogenic nature of bis(chloromethyl) ether.

-

Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)) portion-wise while maintaining a low temperature.

-

Allow the reaction to proceed for several hours with stirring.

-

Quench the reaction by slowly adding water or a dilute acid solution.

-

Filter the resin and wash thoroughly with water, dilute acid, and organic solvents to remove any residual catalyst and byproducts.

-

Dry the chloromethylated resin under vacuum.

-

Step 3: Quaternization with Triethylamine (B128534) and Ion Exchange

The final steps involve the formation of the quaternary ammonium (B1175870) salt and the exchange of the counter-ion to carbonate.

-

Methodology:

-

Suspend the chloromethylated polystyrene resin in a solvent like dimethylformamide (DMF) or dioxane.

-

Add an excess of triethylamine to the suspension.

-

Heat the mixture (e.g., to 80°C) and stir for several hours to ensure complete quaternization.

-

After the reaction, filter the resin and wash it with organic solvents to remove excess triethylamine.

-

To exchange the chloride counter-ion for carbonate, wash the resin extensively with an aqueous solution of a carbonate salt (e.g., sodium carbonate or ammonium carbonate).

-

Finally, wash the resin with deionized water until no chloride ions are detected in the washings, followed by washing with a solvent like methanol (B129727) and drying under vacuum.

-

Quantitative Data

The physical and chemical properties of this compound are critical for its effective application. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Resin Type | Macroporous poly(styrene-co-divinylbenzene) | [1] |

| Functional Group | Triethylammonium Carbonate | [1] |

| Loading Capacity | 2.5 - 3.5 mmol/g (based on nitrogen elemental analysis) | [1][2] |

| Bead Size | 350 - 1250 microns (18 - 52 mesh) | [1] |

| Pore Size | > 50 nanometers | [2] |

| Compatible Solvents | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dimethylformamide (DMF) | [1] |

Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used as a solid-phase base and scavenger.

Scavenging of Acidic Compounds

MP-Carbonate is highly effective at removing excess acidic reagents and byproducts from reaction mixtures, simplifying purification.

-

General Protocol for Acid and Phenol Scavenging:

-

To the reaction mixture containing the acidic impurity, add this compound (typically 3-4 equivalents relative to the acidic substrate). For hindered phenols, a larger excess (up to 5-fold) may be required.

-

Stir the suspension at room temperature for a duration of 30 minutes to 2 hours.

-

Monitor the removal of the acidic compound by a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the scavenging is complete, filter the resin from the reaction mixture.

-

Wash the resin with a suitable solvent (e.g., DCM, THF, or EtOH) to recover any adsorbed product.

-

Combine the filtrate and washings and concentrate in vacuo to obtain the purified product.

-

Neutralization of Amine Salts

The resin is an excellent tool for liberating free amines from their hydrochloride or trifluoroacetate (B77799) salts, avoiding the need for aqueous workup.

-

Protocol for Neutralization of Amine Hydrochloride Salts:

-

Dissolve or suspend the amine hydrochloride salt in a suitable solvent (e.g., DCM or methanol).

-

Add this compound (typically 4 equivalents relative to the amine salt).

-

If the amine salt is insoluble in the chosen solvent, a catalytic amount of a soluble transfer base like diisopropylethylamine (DIEA) (0.05–0.1 equivalents) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for one hour.

-

Filter off the resin and wash it with the reaction solvent.

-

The combined filtrate contains the free amine. Concentration of the filtrate will yield the purified free amine. If a transfer base was used, it can be removed during concentration.

-

Experimental Workflow Visualization

Caption: Experimental workflows for scavenging and neutralization.

Conclusion

This compound is a powerful and practical tool for modern organic synthesis. Its solid-supported nature simplifies reaction workups, reduces the need for aqueous extractions, and facilitates the purification of a wide range of compounds. The detailed protocols and data presented in this guide are intended to empower researchers to effectively integrate this versatile resin into their synthetic and purification workflows, ultimately accelerating the drug discovery and development process.

References

The Core Mechanism and Application of MP-Carbonate Resin as a Scavenging Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action, applications, and experimental protocols for utilizing Macroporous Carbonate (MP-Carbonate) resin as a versatile scavenging agent in organic synthesis. This polymer-supported reagent offers a simple and efficient method for the removal of excess acidic impurities, streamlining purification processes and enhancing workflow efficiency.

Introduction to MP-Carbonate Resin

This compound is a macroporous polystyrene anion-exchange resin, functioning as a solid-supported equivalent of a tetraalkylammonium carbonate.[1][2] Its primary application in organic synthesis is as a basic scavenger to quench reactions and remove a variety of acidic molecules.[1][2] The macroporous nature of the polystyrene backbone provides excellent solvent compatibility and accessibility to the active carbonate sites.

Key Features and Applications: [1][2]

-

General Base: Can be used to quench reactions and neutralize acidic byproducts.

-

Acid Scavenger: Effectively removes excess carboxylic acids, acidic phenols, boronic acids, HOBt, and other acidic impurities.

-

Amine Neutralization: Converts amine salts (e.g., hydrochlorides, trifluoroacetates) to their corresponding free bases.

-

Simplified Work-up: Replaces aqueous work-ups, allowing for simple filtration to remove the resin and scavenged species.

Mechanism of Action

The scavenging action of this compound is based on a straightforward acid-base neutralization reaction. The carbonate anions immobilized on the polymer support act as a Brønsted-Lowry base, accepting a proton from acidic molecules present in the reaction mixture. This results in the formation of a resin-bound bicarbonate and the neutral, deprotonated form of the acidic impurity, which remains bound to the resin via ionic interaction. The solid-supported nature of the resin facilitates its easy removal from the reaction mixture by filtration.

Caption: Mechanism of MP-Carbonate scavenging acidic impurities.

Quantitative Performance Data

The efficiency of this compound in scavenging various acidic compounds is summarized below. The data highlights the required equivalents of resin and the time needed for effective removal.

| Substrate | MP-Carbonate (equivalents) | Time (h) | % Scavenged |

| Benzoic acid | 3 | 1 | 100 |

| Hexanoic acid | 4 | 1 | 100 |

| Bromobenzoic acid | 3 | 1 | 100 |

| Phenol | 4 | 1 | 100 |

| Nitrophenol | 2 | 1 | 100 |

| 2-Allylphenol | 6 | 1 | 93 |

| 2,6-Dimethylphenol | 7 | 1 | 80 |

| Table based on data from Biotage product information.[1] |

Experimental Protocols

General Protocol for Scavenging Acidic Impurities

This protocol outlines the general procedure for removing excess acidic reagents or byproducts from a reaction mixture.

Materials:

-

Reaction mixture containing the desired product and acidic impurity.

-

This compound (Capacity: typically 2.5–3.5 mmol/g).[2]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate).

Procedure:

-

Determine Equivalents: Calculate the molar amount of the acidic impurity to be scavenged. Generally, 3-4 equivalents of this compound are used per equivalent of the acidic species.[1][2] For hindered or less acidic compounds, up to 5-7 equivalents may be necessary.[1]

-

Resin Addition: Add the calculated amount of this compound to the reaction mixture.

-

Agitation: Stir or shake the suspension at room temperature.

-

Reaction Time: Allow the scavenging to proceed for 30 minutes to 2 hours.[1][2] Reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Isolation: Remove the resin by filtration.

-

Washing: Wash the resin with an appropriate solvent (e.g., 2-3 resin volumes of DCM or THF) to recover any adsorbed product.

-

Product Recovery: Combine the filtrate and washes, and concentrate in vacuo to obtain the purified product.

Caption: General workflow for scavenging with this compound.

Protocol for Neutralization of Amine Hydrochloride Salts

This protocol details the procedure for converting an amine hydrochloride salt to its free base.

Materials:

-

Amine hydrochloride salt.

-

This compound.

-

Solvent (e.g., DCM, Methanol).

-

Diisopropylethylamine (DIEA) (optional, as a transfer base for insoluble salts).[2]

Procedure:

-

Dissolve Substrate: Dissolve the amine hydrochloride salt (1 equivalent) in a suitable solvent.

-

Add Resin: Add this compound (typically 4 equivalents).[2]

-

Insoluble Salts (Optional): If the amine salt is insoluble in the chosen solvent (e.g., DCM), add a catalytic amount of a soluble base like DIEA (0.05-0.1 equivalents) to act as a transfer base.[2]

-

Reaction: Stir the mixture for approximately 1 hour at room temperature.

-

Filtration: Filter the mixture to remove the resin.

-

Washing: Wash the resin with the solvent (e.g., 2x with DCM).[2]

-

Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the free amine.

Conclusion

This compound is a highly effective and practical tool for researchers in organic and medicinal chemistry. Its ability to act as a solid-supported base for scavenging acidic impurities and neutralizing amine salts simplifies purification protocols, reduces reliance on traditional aqueous work-ups, and is amenable to high-throughput synthesis workflows. The straightforward mechanism, coupled with predictable performance, makes it a valuable addition to the modern chemist's toolkit for efficient synthesis and purification.

References

A Technical Guide to the Synthesis and Characterization of Macroporous Carbonate Resins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of macroporous carbonate resins. These materials are of growing interest in the pharmaceutical and biotechnology sectors for applications such as drug delivery, solid-phase synthesis, and purification of biomolecules. This document details experimental protocols, summarizes key quantitative data, and illustrates essential workflows and pathways.

Introduction to Macroporous Carbonate Resins

Macroporous resins are polymeric materials characterized by a rigid, porous structure that is retained even in the dry state. The macropores, typically with diameters greater than 50 nm, provide a large surface area and allow for the efficient mass transfer of molecules. When the polymer backbone is composed of poly(alkylene carbonates), the resulting resins offer the advantages of biodegradability and biocompatibility, as they can be synthesized from the copolymerization of carbon dioxide (CO₂) and epoxides.[1][2] The properties of these resins, such as pore size, surface area, and mechanical stability, can be tailored by controlling the synthesis conditions.

Synthesis of Macroporous Carbonate Resins

The synthesis of macroporous carbonate resins involves two key stages: the formation of the poly(alkylene carbonate) backbone and the creation of the macroporous structure. A common approach to induce macroporosity is through suspension polymerization in the presence of a porogen, which is a substance that is a good solvent for the monomers but a poor solvent for the resulting polymer.

Chemical Reaction Pathway

The fundamental reaction for the synthesis of the polymer backbone is the alternating copolymerization of an epoxide with carbon dioxide, catalyzed by a suitable catalyst.

Figure 1: Basic reaction for poly(alkylene carbonate) synthesis.

Experimental Protocol: Suspension Polymerization

This protocol describes a representative method for the synthesis of macroporous poly(propylene carbonate) resins via suspension polymerization.

Materials:

-

Propylene oxide (PO)

-

Carbon dioxide (CO₂)

-

Zinc glutarate catalyst

-

Poly(vinyl alcohol) (PVA) as a suspension stabilizer

-

Toluene (B28343) as a porogen

-

Deionized water

-

Methanol (B129727) for washing

Equipment:

-

High-pressure stainless-steel reactor with a mechanical stirrer

-

Temperature and pressure controllers

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Preparation of the Aqueous Phase: Dissolve poly(vinyl alcohol) in deionized water to a concentration of 0.5% (w/v) to create the suspension medium.

-

Preparation of the Organic Phase: In a separate vessel, mix propylene oxide, the zinc glutarate catalyst, and toluene (as the porogen). The ratio of toluene to propylene oxide can be varied to control the porosity.

-

Polymerization:

-

Add the aqueous phase to the high-pressure reactor.

-

Introduce the organic phase into the reactor while stirring to form a suspension of droplets.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 40 bar).[3]

-

Heat the reactor to the reaction temperature (e.g., 80°C) and maintain for the desired reaction time (e.g., 6-12 hours).[3]

-

-

Purification:

-

Cool the reactor to room temperature and slowly release the pressure.

-

Filter the resulting polymer beads and wash them thoroughly with deionized water to remove the suspension stabilizer.

-

Wash the beads with methanol to remove unreacted monomers and the porogen.

-

-

Drying: Dry the macroporous carbonate resin beads in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Figure 2: Workflow for macroporous carbonate resin synthesis.

Characterization of Macroporous Carbonate Resins

A thorough characterization of the synthesized resins is crucial to understand their physical and chemical properties and to determine their suitability for specific applications.

Physicochemical Properties

The key physicochemical properties of macroporous resins are summarized in the table below. The values presented are representative of macroporous resins and may vary depending on the specific synthesis conditions.

| Property | Typical Range | Significance |

| Particle Size (μm) | 150 - 800 | Affects packing density in columns and hydrodynamic properties. |

| Surface Area (m²/g) | 100 - 1000 | A larger surface area generally leads to higher adsorption capacity. |

| Pore Diameter (Å) | 100 - 1000 | Determines the size of molecules that can access the internal surface of the resin.[4] |

| Pore Volume (mL/g) | 0.5 - 2.0 | Represents the total volume of the pores and is related to the resin's capacity. |

| Moisture Content (%) | < 5 | Indicates the amount of water retained in the resin after drying. |

Thermal Properties of Poly(alkylene Carbonates)

The thermal stability of the carbonate polymer backbone is an important consideration for applications that may involve elevated temperatures.

| Property | Poly(ethylene carbonate) | Poly(propylene carbonate) |

| Glass Transition Temp. (Tg, °C) | ~10-25 | ~35-45 |

| Decomposition Temp. (°C) | > 200 | > 220 |

Note: Decomposition temperature can be influenced by the catalyst residues and the presence of ether linkages in the polymer chain.

Experimental Protocols for Characterization

3.3.1. Scanning Electron Microscopy (SEM)

-

Objective: To visualize the surface morphology and porous structure of the resin beads.

-

Protocol:

-

Mount a small number of dry resin beads onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Introduce the sample into the SEM chamber and evacuate to a high vacuum.

-

Acquire images at various magnifications to observe the overall bead shape, surface texture, and the presence of macropores.

-

3.3.2. Brunauer-Emmett-Teller (BET) Analysis

-

Objective: To determine the specific surface area, pore volume, and pore size distribution.

-

Protocol:

-

Degas a known weight of the dry resin sample under vacuum at an elevated temperature (e.g., 80-100°C) to remove any adsorbed moisture and volatile impurities.

-

Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

-

Calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.3 using the BET equation.

-

Determine the pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.

-

Calculate the pore size distribution from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

-

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the chemical structure of the poly(alkylene carbonate) resin.

-

Protocol:

-

Grind a small amount of the dry resin with potassium bromide (KBr) powder to form a fine, homogeneous mixture.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the carbonate group (C=O stretching around 1750 cm⁻¹) and the C-O stretching vibrations.

-

3.3.4. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of the resin.

-

Protocol:

-

Place a small, accurately weighed amount of the dry resin into a TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss of the sample as a function of temperature.

-

Determine the onset of decomposition and the temperature at which maximum weight loss occurs.

-

Characterization Workflow Diagram

This diagram outlines the typical workflow for characterizing the synthesized macroporous carbonate resins.

Figure 3: Workflow for the characterization of macroporous resins.

Applications in Drug Development

The unique properties of macroporous carbonate resins make them suitable for a range of applications in the pharmaceutical industry:

-

Controlled Drug Delivery: The porous structure can be loaded with active pharmaceutical ingredients (APIs), and the biodegradable nature of the polymer allows for sustained release as the matrix degrades.

-

Solid-Phase Synthesis: The resin can serve as a solid support for the synthesis of peptides and other organic molecules, with the advantage of being biodegradable.

-

Purification of Biomolecules: The surface of the resin can be functionalized to selectively adsorb and purify proteins, antibodies, and other biologics.

Conclusion

Macroporous carbonate resins represent a promising class of materials that combine the benefits of a macroporous structure with the biodegradability of poly(alkylene carbonates). The synthesis and characterization methods outlined in this guide provide a foundation for researchers and drug development professionals to explore and optimize these materials for a variety of advanced applications. The ability to tune their physicochemical properties through controlled synthesis makes them a versatile platform for innovation in the life sciences.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Solid-Supported Reagents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the pursuit of efficiency, purity, and sustainability is paramount. Solid-supported reagents have emerged as a cornerstone technology, bridging the gap between the flexibility of solution-phase chemistry and the simplicity of solid-phase synthesis. This in-depth technical guide explores the fundamental principles of solid-supported reagents, offering a comprehensive overview of their types, advantages, and applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.

Core Principles of Solid-Supported Reagents

Solid-supported reagents are reactive molecules that are immobilized on an insoluble solid support. This immobilization allows for the reagent to be used in a reaction mixture, and then be easily removed by simple filtration once the reaction is complete. This elegant approach circumvents the often laborious and time-consuming purification steps, such as chromatography, that are required in traditional solution-phase synthesis to remove spent reagents and by-products.[1]

The solid support, or matrix, is typically an organic polymer (e.g., polystyrene cross-linked with divinylbenzene) or an inorganic material (e.g., silica, alumina, zeolites).[2] The choice of support depends on factors such as solvent compatibility, mechanical stability, and the nature of the chemical transformation.[3]

Advantages:

-

Simplified Purification: The primary advantage is the ease of product isolation through simple filtration, significantly reducing purification time and solvent consumption.[4]

-

Use of Excess Reagents: Excess reagent can be used to drive reactions to completion without complicating the purification process.[4][5]

-

Automation: The methodology is well-suited for automated and high-throughput synthesis, crucial for the generation of compound libraries in drug discovery.[6]

-

Improved Safety and Handling: Toxic, malodorous, or explosive reagents can be handled more safely when bound to a solid support.[4]

-

Potential for Recyclability: In many cases, the spent solid-supported reagent can be regenerated and reused, leading to more cost-effective and environmentally friendly processes.[4]

Disadvantages:

-

Slower Reaction Rates: Reactions may proceed more slowly compared to their solution-phase counterparts due to diffusional limitations.[4]

-

Lower Loading Capacity: The amount of active reagent per unit mass of the support can be limited.

-

Cost: The initial cost of some solid-supported reagents can be higher than their solution-phase equivalents.[4]

-

Monitoring Challenges: Monitoring reaction progress can sometimes be more difficult than in homogeneous solution-phase reactions.

Types of Solid-Supported Reagents

Solid-supported reagents can be broadly categorized based on their function.

Stoichiometric Reagents

These are reagents that are consumed during the course of the reaction.

-

Oxidizing Agents: These reagents are used to introduce oxygen atoms or remove hydrogen atoms from a substrate.

-

Reducing Agents: These reagents are used to add hydrogen atoms or remove oxygen atoms from a substrate.

-

Coupling Reagents: These are used to join two molecules together, often in the formation of amides or esters.

-

Phosphines: Polymer-supported triphenylphosphine (B44618) is a versatile reagent used in a variety of transformations, including the Wittig, Staudinger, and Mitsunobu reactions.[7][8]

Catalysts

Solid-supported catalysts facilitate a chemical reaction without being consumed. Their immobilization allows for easy recovery and reuse.

-

Acid and Base Catalysts: Solid acids (e.g., Nafion, Amberlyst) and bases are widely used in a range of acid- or base-catalyzed reactions.

-

Transition Metal Catalysts: Precious and transition metal catalysts are often supported on solids to facilitate their recovery and reuse, which is both economically and environmentally beneficial.[9]

Scavenger Resins

Scavenger resins are functionalized solid supports designed to react selectively with and remove excess reagents or undesired by-products from a reaction mixture.[10][11] This "catch-and-release" strategy is a powerful tool for purification in parallel synthesis.[2]

Quantitative Data of Common Solid-Supported Reagents

The efficiency of a solid-supported reagent is often characterized by its loading capacity, the yield of the reaction it mediates, and its potential for recycling. The following tables summarize these quantitative parameters for a selection of commonly used reagents.

| Oxidizing Agent | Support | Loading Capacity (mmol/g) | Typical Yield (%) | Recyclability |

| Polymer-Supported Perruthenate (PSP) | Amberlyst A-26 | ~1.0 | 85-98 | Yes, with co-oxidant |

| Polymer-Supported TEMPO (PS-TEMPO) | Polystyrene | 1.0 - 2.5 | 90-99 | Yes |

| Polymer-Supported Chromic Acid | Amberlyst A-26 | 3.5 - 4.0 | 80-95 | Yes |

| Reducing Agent | Support | Loading Capacity (mmol/g) | Typical Yield (%) | Recyclability |

| Polymer-Supported Borohydride (B1222165) | Amberlyst A-26 | 2.0 - 3.0 | 85-99 | Not typically recycled |

| Polymer-Supported Cyanoborohydride | Polystyrene | 2.0 - 2.5 | 80-95 | Not typically recycled |

| Phosphine (B1218219) Reagent | Support | Loading Capacity (mmol/g) | Typical Yield (%) | Recyclability |

| Polymer-Supported Triphenylphosphine | Polystyrene (1-2% DVB) | 1.4 - 3.0 | 70-95 | Yes, after reduction of phosphine oxide |

| Scavenger Resin | Functional Group | Support | Loading Capacity (mmol/g) | Typical Application |

| PS-Trisamine | Primary and Secondary Amines | Polystyrene | 3.0 - 4.5 | Scavenging of electrophiles (e.g., acid chlorides, isocyanates) |

| PS-Isocyanate | Isocyanate | Polystyrene | 1.5 - 2.5 | Scavenging of nucleophiles (e.g., primary and secondary amines) |

| MP-Carbonate | Carbonate | Macroporous Polystyrene | 2.0 - 3.5 | Scavenging of acids |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of solid-supported reagents in synthesis.

Preparation and Use of Polymer-Supported Perruthenate (PSP) for Alcohol Oxidation

Materials:

-

Amberlyst A-26 resin (chloride form)

-

Potassium perruthenate (KRuO₄)

-

Substrate (primary or secondary alcohol)

-

Co-oxidant (e.g., N-methylmorpholine N-oxide - NMO)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure for Preparation of PSP: [8]

-

Wash the Amberlyst A-26 resin with a saturated aqueous solution of potassium chloride, followed by deionized water, and then acetone. Dry the resin under vacuum.

-

Prepare a solution of potassium perruthenate in water.

-

Add the dried resin to the potassium perruthenate solution and stir the mixture at room temperature for 24 hours.

-

Filter the resin, wash it successively with deionized water and acetone, and then dry it under vacuum. The loading of the resin can be determined by elemental analysis for ruthenium.

Procedure for Alcohol Oxidation: [8]

-

To a stirred solution of the alcohol in DCM, add the PSP resin (typically 1.5-2.0 equivalents).

-

If using a catalytic amount of PSP, add a co-oxidant such as NMO (1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the spent PSP resin.

-

Wash the resin with DCM.

-

Combine the filtrate and washings, and evaporate the solvent to obtain the crude product, which is often of high purity.

Reduction of an Aldehyde using Polymer-Supported Borohydride

Materials:

-

Polymer-supported borohydride (e.g., Amberlite IRA-400 borohydride form)

-

Substrate (aldehyde or ketone)

-

Solvent (e.g., Ethanol or Tetrahydrofuran - THF)

Procedure:

-

Suspend the polymer-supported borohydride resin (typically 2-3 equivalents) in the chosen solvent.

-

Add the aldehyde or ketone to the suspension.

-

Stir the mixture at room temperature. Monitor the reaction by TLC or GC.

-

Once the reaction is complete, filter off the resin.

-

Wash the resin with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product alcohol.

Purification of an Amine Synthesis using a Scavenger Resin

Scenario: A reaction to form a secondary amine from a primary amine and an excess of an alkyl halide. The final mixture contains the desired secondary amine, unreacted primary amine, and the hydrohalide salt of the desired product.

Materials:

-

Crude reaction mixture

-

MP-Carbonate resin (to scavenge the acid)

-

PS-Isocyanate resin (to scavenge the excess primary amine)

-

Solvent (e.g., DCM or THF)

Procedure:

-

Dissolve the crude reaction mixture in a suitable solvent.

-

Add this compound to the solution to neutralize the hydrohalide salt and scavenge the acid. Stir for 2-4 hours.

-

Filter the mixture to remove the this compound.

-

To the filtrate, add PS-Isocyanate resin to scavenge the unreacted primary amine. Stir for 4-12 hours.

-

Filter the mixture to remove the PS-Isocyanate resin.

-

Wash the resin with the solvent.

-

Combine the filtrate and washings and evaporate the solvent to obtain the purified secondary amine.

Visualizing Workflows with Graphviz

Visual representations of experimental workflows and logical relationships can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts in the application of solid-supported reagents.

General Workflow of Synthesis using a Solid-Supported Reagent

Caption: General workflow for a reaction using a solid-supported reagent.

Multi-Step Synthesis of (±)-Epibatidine using Solid-Supported Reagents

The synthesis of the potent analgesic (±)-epibatidine provides an excellent example of a multi-step synthesis orchestrated with a sequence of solid-supported reagents and scavengers, eliminating the need for chromatographic purification.[12]

Caption: Multi-step synthesis of (±)-Epibatidine.

Multi-Step Synthesis of (±)-Carpanone using Solid-Supported Reagents

The synthesis of the natural product (±)-carpanone showcases a convergent approach utilizing solid-supported reagents for key transformations.[7]

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. designer-drug.com [designer-drug.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative techniques for the comparison of solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

- 10. Scavenger resin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Polymer supported perruthenate (PSP): a new oxidant for clean organic synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

MP-carbonate resin functional group and backbone

An In-depth Technical Guide to MP-Carbonate Resin: Functional Group, Backbone, and Applications

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and purification media is paramount to the success of synthetic chemistry endeavors. This guide provides a comprehensive overview of Macroporous Triethylammonium (B8662869) Methylpolystyrene Carbonate (MP-Carbonate) resin, a versatile polymer-supported base and scavenger. We will delve into its core components—the functional group and backbone—and provide detailed experimental protocols and quantitative data to facilitate its effective implementation in the laboratory.

This compound is an anion-exchange resin characterized by its unique combination of a reactive functional group and a robust, porous backbone.[1][2]

Functional Group: The active component of the resin is the triethylammonium carbonate group attached to a methylpolystyrene backbone.[1][2] This quaternary ammonium (B1175870) carbonate moiety acts as a solid-supported equivalent of tetraalkylammonium carbonate, providing a basic site for reaction quenching, neutralization of acids, and scavenging of acidic impurities.[1][2]

Backbone: The functional groups are supported on a macroporous poly(styrene-co-divinylbenzene) backbone.[1][2] This cross-linked polymer matrix provides high mechanical and chemical stability, allowing the resin to be used in various solvents and under different reaction conditions without significant degradation.[3] The macroporous nature of the backbone creates a large surface area with numerous pores, which facilitates access of reactants to the active sites within the resin beads, leading to efficient reactions.[1][3]

Physicochemical Properties and Specifications

The performance of this compound is defined by several key parameters. A summary of these properties is provided in the table below for easy comparison.

| Property | Value | Reference |

| Chemical Name | Macroporous triethylammonium methylpolystyrene carbonate | [1][2] |

| Resin Type | Macroporous poly(styrene-co-divinylbenzene) | [1][2] |

| Functional Group | Quaternary ammonium carbonate | [1][2] |

| Capacity | 2.5–3.5 mmol/g (based on nitrogen elemental analysis) | [1] |

| Bead Size | 350–1250 microns (18–52 mesh) | [1] |

| Appearance | White to light brown beads | [4] |

| Compatible Solvents | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dimethylformamide (DMF) | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the resin backbone and its application in common laboratory procedures.

Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Backbone

This protocol describes a general method for preparing the macroporous resin backbone via suspension polymerization.

Materials:

-

Styrene

-

Divinylbenzene (DVB)

-

Porogen (e.g., toluene, heptane)

-

Initiator (e.g., benzoyl peroxide)

-

Suspending agent (e.g., polyvinyl alcohol)

-

Deionized water

Procedure:

-

Prepare the aqueous phase by dissolving the suspending agent in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Prepare the organic phase by mixing styrene, DVB, the porogen, and the initiator. The ratio of these components will determine the degree of cross-linking and the porosity of the final resin beads.

-

Slowly add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of organic droplets.

-

Heat the reaction mixture to the desired polymerization temperature (typically 70-90 °C) under a nitrogen atmosphere and maintain for several hours.

-

After polymerization is complete, cool the mixture and collect the resin beads by filtration.

-

Wash the beads extensively with hot water, followed by methanol (B129727) and other organic solvents to remove any unreacted monomers, porogen, and other impurities.

-

Dry the resin beads under vacuum to a constant weight.

Functionalization of the Polystyrene Backbone (General Procedure)

This outlines the general steps to functionalize the prepared backbone to yield this compound. This typically involves chloromethylation followed by amination and ion exchange.

Materials:

-

Macroporous poly(styrene-co-divinylbenzene) beads

-

Chloromethylating agent (e.g., chloromethyl methyl ether or formaldehyde/HCl)

-

Lewis acid catalyst (e.g., SnCl₄, AlCl₃)

-

Triethylamine (TEA)

-

A source of carbonate ions (e.g., sodium carbonate or triethylammonium bicarbonate solution)

-

Solvents (e.g., dichloromethane, DMF)

Procedure:

-

Chloromethylation: Swell the polystyrene beads in a suitable solvent. Add the chloromethylating agent and the Lewis acid catalyst. Stir the reaction mixture at a controlled temperature until the desired degree of chloromethylation is achieved. The resulting product is a Merrifield-type resin.[6]

-

Amination: Wash the chloromethylated resin thoroughly to remove any residual reagents. Swell the resin in a suitable solvent and add an excess of triethylamine. Heat the mixture to effect the quaternization of the amine, forming the polymer-supported triethylammonium chloride.

-

Ion Exchange: Wash the triethylammonium chloride resin to remove excess triethylamine. To exchange the chloride for carbonate, treat the resin with a solution containing a high concentration of carbonate ions. This can be achieved by washing the resin with an aqueous solution of sodium carbonate or a solution of triethylammonium bicarbonate.[7]

-

After the ion exchange is complete, wash the resin with deionized water and then with an organic solvent like methanol before drying under vacuum.

Scavenging of Acidic Impurities

This protocol details the use of this compound to remove excess acidic reagents or byproducts from a reaction mixture.

Materials:

-

Reaction mixture containing acidic impurities (e.g., carboxylic acids, acidic phenols)

-

This compound

-

Suitable solvent (e.g., DCM, THF)

Procedure:

-

To the reaction mixture, add 3-4 equivalents of this compound relative to the amount of the acidic impurity to be scavenged. For hindered phenols, up to 5-fold excess may be required.[1]

-

Stir the suspension at room temperature for 30 minutes to 2 hours.[1] The progress of the scavenging can be monitored by TLC or LC-MS.

-

Once the scavenging is complete, filter the mixture to remove the resin.

-

Wash the resin with the reaction solvent (e.g., 3 x with DCM, THF, or EtOH).[1][2]

-

Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.

Neutralization of Amine Salts

This protocol describes the use of this compound to generate a free amine from its corresponding salt.

Materials:

-

Amine hydrochloride or trifluoroacetate (B77799) salt

-

This compound

-

Solvent (e.g., DCM, Methanol)

-

Diisopropylethylamine (DIPEA) (optional, for insoluble salts)

Procedure:

-

Dissolve or suspend the amine salt in a suitable solvent.

-

Add 4 equivalents of this compound.[2]

-

If the amine salt is insoluble, add a catalytic amount of a soluble transfer base like DIPEA (0.05–0.1 equivalents).[1]

-

Stir the mixture for one hour at room temperature.[2]

-

Filter the mixture to remove the resin and wash the resin twice with the solvent.[2]

-

Combine the filtrate and washings and concentrate in vacuo to yield the free amine.[2]

Quantitative Performance Data

The efficiency of this compound in scavenging various acidic compounds is summarized below.

| Substrate | Equivalents of MP-Carbonate | Time (h) | % Scavenged in DCM | Reference |

| Benzoic acid | 3 | 1 | 100 | [2] |

| Hexanoic acid | 4 | 1 | 100 | [2] |

| Bromobenzoic acid | 3 | 1 | 100 | [2] |

| Phenol | 4 | 1 | 100 | [2] |

| Nitrophenol | 2 | 1 | 100 | [2] |

| 2-Allylphenol | 6 | 1 | 93 | [2] |

| 2,6-Dimethylphenol | 7 | 1 | 80 | [2] |

Reaction Mechanism and Logical Relationships

The primary function of this compound as a scavenger is based on an ion-exchange mechanism. The carbonate anion on the resin acts as a base to deprotonate the acidic impurity in the solution. The resulting anion of the impurity is then electrostatically bound to the positively charged quaternary ammonium group on the resin, while the carbonate is released into the solution, typically as bicarbonate or carbonic acid, which can then decompose.

References

A Technical Guide to the Physical Properties of Macroporous Polystyrene Resins

For Researchers, Scientists, and Drug Development Professionals

Macroporous polystyrene resins are a cornerstone of modern pharmaceutical development and manufacturing, prized for their versatility in applications ranging from solid-phase synthesis and catalysis to chromatography and drug delivery.[1][2][3][4] Their unique physical properties, born from a heterogeneous, interconnected pore structure, dictate their performance and suitability for specific applications. This in-depth technical guide provides a comprehensive overview of the core physical characteristics of these essential materials, detailing the experimental protocols for their evaluation and presenting key quantitative data for comparative analysis.

Pore Structure and Morphology

The defining characteristic of macroporous resins is their large, interconnected pore structure, which provides a high internal surface area accessible to large molecules.[1] This contrasts with gel-type resins, which only possess micropores within the polymer matrix.[5] The macroporous structure is created during the polymerization of styrene (B11656) and a crosslinker, typically divinylbenzene (B73037) (DVB), in the presence of a porogen—an inert solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer.[5][6] As polymerization proceeds, the crosslinked polymer precipitates, forming a network of interconnected microspheres with macropores in the intervening spaces.[7][8]

The key parameters defining the pore structure are:

-

Pore Volume: The total volume of the pores within the resin beads. Macroporous resins exhibit significantly higher pore volumes compared to their gel-type counterparts.[9][10]

-

Pore Size Distribution: The distribution of pore diameters within the resin. This is a critical parameter as it determines the accessibility of the internal surface area to molecules of different sizes.[7]

-

Specific Surface Area: The total surface area of the pores per unit mass of the resin. A large surface area is crucial for applications requiring high loading capacities, such as in chromatography and catalysis.[1]

The morphology of the pores can be visualized using Scanning Electron Microscopy (SEM), which provides direct images of the resin's internal structure.[11][12][13]

Experimental Protocol: Characterization of Pore Structure

Mercury Intrusion Porosimetry

This technique is used to determine the pore size distribution and pore volume of macroporous materials. It is based on the principle that a non-wetting liquid (mercury) will only enter pores under pressure, with smaller pores requiring higher pressures.

-

Methodology:

-

A dried resin sample is placed in a sample holder (penetrometer).

-

The penetrometer is evacuated and then filled with mercury.

-

Pressure is incrementally applied, and the volume of mercury intruded into the pores is measured at each pressure step.

-

The Washburn equation is used to relate the applied pressure to the pore diameter.

-

Nitrogen Adsorption-Desorption (BET Analysis)

This method is primarily used to determine the specific surface area and can also provide information about the mesopore volume and size distribution.

-

Methodology:

-

The resin sample is degassed under vacuum at an elevated temperature to remove any adsorbed contaminants.

-

The sample is then cooled to liquid nitrogen temperature (77 K).

-

Nitrogen gas is introduced to the sample in controlled increments, and the amount of adsorbed gas is measured at each relative pressure.

-

The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data to calculate the specific surface area.

-

Analysis of the desorption isotherm using the Barrett-Joyner-Halenda (BJH) method can provide the mesopore size distribution.

-

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface and internal structure of the resin beads, allowing for direct visualization of the macroporous network.

-

Methodology:

-

Resin beads are fractured or sectioned to expose the internal structure.

-

The samples are mounted on a stub and coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

A focused beam of electrons is scanned across the sample surface.

-

The interaction of the electron beam with the sample generates signals (secondary electrons, backscattered electrons) that are used to form an image.

-

Table 1: Typical Physical Properties of Macroporous Polystyrene Resins

| Property | Typical Value Range | Experimental Method |

| Pore Diameter | 10 - 200 nm | Mercury Intrusion Porosimetry, Nitrogen Adsorption-Desorption |

| Specific Surface Area | 50 - 800 m²/g | Nitrogen Adsorption-Desorption (BET) |

| Pore Volume | 0.5 - 2.0 mL/g | Mercury Intrusion Porosimetry, Nitrogen Adsorption-Desorption |

| Particle Size | 35 - 1200 µm | Laser Diffraction, Sieving |

Note: These values can vary significantly depending on the specific synthesis conditions, such as the type and amount of crosslinker and porogen used.[5][6]

Mechanical and Thermal Stability

The mechanical and thermal stability of macroporous polystyrene resins are critical for their longevity and performance, especially in demanding applications like high-performance liquid chromatography (HPLC) and industrial-scale synthesis.

Mechanical Stability: The crosslinked polystyrene backbone provides the resin with high mechanical strength, allowing it to withstand the high pressures encountered in packed columns without significant deformation or fragmentation. The degree of crosslinking with DVB is a key factor influencing mechanical stability; higher crosslinking generally leads to a more rigid and robust resin.[14]

Thermal Stability: Macroporous polystyrene resins exhibit good thermal stability. The decomposition temperature is influenced by the degree of crosslinking, with higher crosslinking leading to increased thermal stability.[14] Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of these materials. The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC). For highly crosslinked beads, a distinct Tg may not be observed.[14] Anionic resins are generally less thermally stable than their cationic counterparts.[15][16]

Experimental Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and assess thermal stability.

-

Methodology:

-

A small, accurately weighed sample of the resin is placed in a TGA furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) and other thermal transitions.

-

Methodology:

-

A small, encapsulated sample of the resin and an empty reference pan are placed in the DSC cell.

-

The cell is heated or cooled at a controlled rate.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The Tg is observed as a step change in the baseline of the DSC curve.

-

Table 2: Thermal Properties of Macroporous Polystyrene Resins

| Property | Typical Value | Experimental Method |

| Decomposition Temperature (in N₂) | > 300 °C | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | 100 - 160 °C (for lower crosslinking) | Differential Scanning Calorimetry (DSC) |

Note: The presence of different functional groups can affect the thermal stability.[15]

Swelling Behavior

Macroporous polystyrene resins exhibit significantly less swelling than gel-type resins. While the polymer matrix itself can swell in compatible solvents, the rigid, interconnected pore structure limits the overall volume change of the bead. The degree of swelling is influenced by the crosslinking density and the solvent used. This predictable and minimal swelling behavior is advantageous in applications where dimensional stability is important, such as in packed chromatography columns.

Logical Relationships and Experimental Workflows

The physical properties of macroporous polystyrene resins are intricately linked to their synthesis parameters. Understanding these relationships is crucial for designing resins with tailored properties for specific applications.

Caption: Relationship between synthesis parameters and physical properties.

The workflow for characterizing the physical properties of a newly synthesized macroporous polystyrene resin typically follows a logical progression of non-destructive and destructive analytical techniques.

Caption: Experimental workflow for resin characterization.

Conclusion

The physical properties of macroporous polystyrene resins are a direct consequence of their unique synthesis and resulting morphology. A thorough understanding and precise characterization of these properties are paramount for their effective application in drug development and other scientific disciplines. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists to evaluate, compare, and select the optimal macroporous resin for their specific needs, ultimately contributing to the advancement of pharmaceutical science and technology.

References

- 1. What is a Macroporous Resin [exchangeresins.com]

- 2. macroporous resin column: Topics by Science.gov [science.gov]

- 3. biotage.com [biotage.com]

- 4. Macroporous Adsorption Resin - H&E Co., Ltd. [prep-hplc.com]

- 5. uotechnology.edu.iq [uotechnology.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. web.itu.edu.tr [web.itu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. Pore Structure of Macroporous Polymers Using Polystyrene/Silica Composite Particles as Pickering Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dupont.com [dupont.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Polymer-Bound Reagents in Purification for Researchers, Scientists, and Drug Development Professionals

Introduction to Polymer-Bound Reagents: A Paradigm Shift in Purification

In the realm of chemical synthesis, particularly within drug discovery and development, the purification of reaction products has traditionally been a time-consuming and resource-intensive bottleneck. Conventional methods such as column chromatography, crystallization, and distillation, while effective, often suffer from drawbacks including solvent consumption, potential for product loss, and scalability challenges. Polymer-bound reagents have emerged as a powerful alternative, offering a streamlined approach to purification that combines the benefits of solid-phase and solution-phase chemistry.[1] These reagents are functional molecules covalently or ionically attached to a solid polymeric support, allowing for the simplification of work-up procedures to mere filtration.[2] This guide provides an in-depth technical overview of polymer-bound reagents, focusing on their core principles, applications in purification, experimental protocols, and quantitative data to aid researchers in leveraging this technology for more efficient and sustainable chemical synthesis.

Core Principles of Polymer-Bound Reagents

The fundamental advantage of using polymer-supported reagents lies in the heterogeneous nature of the reaction system. The reagent is immobilized on an insoluble polymer backbone, while the substrate and product remain in the solution phase. This physical separation allows for the easy removal of excess or spent reagent by simple filtration, eliminating the need for complex purification techniques.[2][3]

Types of Polymer Supports

The choice of polymer support is crucial as it influences the reagent's reactivity, stability, and compatibility with different reaction conditions. The most common polymer supports include:

-

Polystyrene (PS): Cross-linked with divinylbenzene (B73037) (DVB), polystyrene is the most widely used support due to its low cost, chemical inertness, and ease of functionalization.[2]

-

Polyethylene glycol (PEG): Used as a soluble polymer support, PEG allows for reactions to occur in a homogeneous phase, which can lead to faster reaction kinetics similar to solution-phase chemistry. The polymer-bound species can then be precipitated and removed by filtration.[2]

-

Silica Gel: Offers high surface area and mechanical stability, making it a suitable support for various reagents and scavengers.

-

Other Polymers: Polyacrylates and other specialized polymers are also employed to cater to specific reaction requirements.

Purification Strategies Using Polymer-Bound Reagents

Polymer-bound reagents are primarily utilized in two main purification strategies: scavenging and catch-and-release .

Scavenging: Removing Excess Reagents and Byproducts

In the scavenging technique, a polymer-bound reagent with a functional group that selectively reacts with and "scavenges" unwanted species (excess reactants or reaction byproducts) is added to the reaction mixture post-completion. The resulting polymer-bound adduct is then simply filtered off, leaving the purified product in the solution. This method is particularly effective when a large excess of a reagent is used to drive a reaction to completion.[3]

Table 1: Common Polymer-Bound Scavengers and Their Target Moieties

| Polymer-Bound Scavenger | Functional Group | Target Moiety to be Scavenged |

| PS-Isocyanate | -NCO | Primary and secondary amines, alcohols |

| PS-Trisamine | -NH(CH2CH2NH2)2 | Electrophiles (e.g., isocyanates, acid chlorides) |

| PS-Thiol | -SH | Electrophiles (e.g., alkyl halides), metals (e.g., Pd, Pt, Cu) |

| PS-Benzaldehyde | -CHO | Nucleophiles (e.g., primary amines, hydrazines) |

| PS-Carbodiimide | -N=C=N- | Carboxylic acids |

| PS-BEMP | Guanidine Base | Acids |

Catch-and-Release: A "Fishing Out" Purification Method

The catch-and-release strategy involves the temporary and selective binding of the desired product to a polymer support. The unbound impurities and excess reagents are then washed away. Subsequently, the purified product is cleaved from the polymer support and collected in a pure form.[4][5] This technique is highly effective for the purification of specific classes of compounds.

Experimental Protocols

General Experimental Workflow for Purification using a Polymer-Bound Scavenger

The following diagram illustrates a typical workflow for the purification of a chemical reaction product using a polymer-bound scavenger.

Protocol 1: Purification of an Amine using Polymer-Bound Isocyanate

This protocol describes the removal of excess primary or secondary amine from a reaction mixture.

-

Reaction Completion: Ensure the primary reaction is complete by a suitable monitoring technique (e.g., TLC, LC-MS).

-

Addition of Scavenger: To the reaction mixture, add polymer-supported isocyanate (PS-Isocyanate) resin (typically 2-3 equivalents relative to the excess amine).

-

Scavenging: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the reactivity of the amine. Monitor the disappearance of the excess amine.

-

Filtration: Filter the mixture to remove the resin, which now contains the bound urea (B33335) derivative.

-

Washing: Wash the resin with a suitable solvent (e.g., dichloromethane) to recover any adsorbed product.

-

Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

General Experimental Workflow for Catch-and-Release Purification

The diagram below outlines the steps involved in a catch-and-release purification strategy.

Protocol 2: Catch-and-Release Purification of an Aldehyde using Polymer-Bound Hydrazine (B178648)

This protocol details the purification of an aldehyde from a mixture of non-carbonyl compounds.

-

Catch Step: To the crude reaction mixture containing the aldehyde, add a polymer-supported hydrazine resin. Stir the mixture to allow for the formation of the polymer-bound hydrazone.

-

Washing Step: Filter the resin and wash thoroughly with a sequence of solvents to remove all unbound impurities.

-

Release Step: Resuspend the resin in a suitable solvent and treat with a mild acid or perform an exchange reaction with another carbonyl compound to release the purified aldehyde into the solution.

-

Isolation: Filter off the resin and concentrate the filtrate to obtain the pure aldehyde.

Data Presentation: Quantitative Aspects of Polymer-Bound Reagents

The efficiency of polymer-bound reagents can be quantified by several parameters, including loading capacity, reaction kinetics, and scavenging efficiency.

Table 2: Loading Capacity of Common Polymer-Supported Reagents

| Polymer-Supported Reagent | Functional Group | Typical Loading Capacity (mmol/g) |

| PS-Triphenylphosphine | -PPh2 | 1.0 - 3.0 |

| PS-Isocyanate | -NCO | 1.0 - 1.8 |

| PS-Trisamine | -NH(CH2CH2NH2)2 | 3.5 - 5.0 |

| Polymer-Supported Perruthenate (PSP) | -RuO4- | ~0.1[6] |

| Polymer-Supported TEMPO | TEMPO | Varies with synthesis |

Table 3: Comparative Scavenging Efficiency of Amines by PS-Isocyanate

| Amine | Equivalents of PS-Isocyanate | Time (h) | Temperature (°C) | % Scavenged |

| Benzylamine | 3 | 1 | 20 | 100 |

| Aniline | 3 | 16 | 20 | 100 |

| 2-Aminobenzophenone | 3 | 16 | 60 | < 50 |

Multi-Step Synthesis Employing Polymer-Bound Reagents

A significant advancement in the application of polymer-bound reagents is their use in multi-step synthesis, where a sequence of reactions is carried out without the need for traditional purification of intermediates. This "catch and release" or sequential scavenging approach dramatically increases the efficiency of complex molecule synthesis.[2][7]

Logical Flow of a Multi-Step Synthesis with Polymer-Bound Reagents

The following diagram illustrates the logical progression of a multi-step synthesis where each step is followed by a purification using a polymer-bound reagent or scavenger.

Conclusion

Polymer-bound reagents represent a mature and highly valuable technology for the modern synthetic chemist. By simplifying purification protocols to simple filtration, they offer significant advantages in terms of time, resource efficiency, and amenability to automation. The strategic application of scavenging and catch-and-release techniques can dramatically accelerate the discovery and development of new molecules. As the field continues to evolve with the development of novel polymer supports and reagents with enhanced reactivity and selectivity, the impact of this technology on chemical synthesis is set to grow even further. Researchers, scientists, and drug development professionals who embrace these tools will be well-positioned to meet the increasing demands for rapid and sustainable chemical innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. syrris.jp [syrris.jp]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous flow based catch and release protocol for the synthesis of α-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. scribd.com [scribd.com]

Unveiling the Potential: A Technical Guide to MP-Carbonate Resin and its Theoretical Loading Capacity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of macroporous triethylammonium (B8662869) methylpolystyrene carbonate (MP-Carbonate) resin, a versatile tool in modern chemistry. From its fundamental properties to practical applications and the determination of its loading capacity, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.

Core Properties and Loading Capacity

MP-Carbonate resin is a macroporous polystyrene anion-exchange resin, functioning as a solid-supported equivalent of tetraalkylammonium carbonate.[1][2] Its primary applications lie in its utility as a general base for quenching reactions, neutralizing amine hydrochlorides, and scavenging a variety of acidic molecules.[1][2] The theoretical loading capacity of this compound is a critical parameter for its effective use, and it is consistently reported to be in the range of 2.5–3.5 mmol/g , a value derived from nitrogen elemental analysis.[3][4][5]

The macroporous nature of the poly(styrene-co-divinylbenzene) resin backbone provides excellent mechanical stability and allows for its use in a variety of common organic solvents.[1][3]

Table 1: Quantitative Data for this compound

| Parameter | Value | Source(s) |

| Theoretical Loading Capacity | 2.5–3.5 mmol/g | [1][3][4][5] |

| Resin Type | Macroporous poly(styrene-co-divinylbenzene) | [1][2] |

| Bead Size | 350–1250 microns (18–52 mesh) | [1] |

| Typical Scavenging Equivalents (Carboxylic Acids/Phenols) | 3–4 equivalents | [1][2] |

| Typical Scavenging Equivalents (Hindered Phenols) | Up to 5-fold excess | [1][2] |

| Compatible Solvents | DCM, DCE, THF, DMF, EtOH | [1] |

Experimental Protocols

A. Protocol for the Neutralization of Amine Hydrochloride Salts

This protocol provides a representative example of using this compound to generate a free amine from its hydrochloride salt.

Objective: To neutralize ephedrine (B3423809) hydrochloride to the free amine, ephedrine.

Materials:

-

Ephedrine hydrochloride

-

This compound

-

Dichloromethane (DCM) or Methanol (B129727) (MeOH)

-

Diisopropylethylamine (DIEA) (optional, as a transfer base for insoluble salts)[1][2]

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of ephedrine hydrochloride (1 equivalent) in DCM or methanol, add this compound (4 equivalents).[1][2]

-

If the amine hydrochloride is not soluble in the chosen solvent (e.g., ephedrine hydrochloride in DCM), add a catalytic amount of DIEA (0.05 equivalents) to act as a soluble transfer base.[1][2]

-

After the reaction is complete, remove the resin by filtration.

-

Wash the resin twice with the reaction solvent (DCM or MeOH).[1][2]

-

Combine the filtrates and concentrate under reduced pressure to yield the free amine.

-

The expected yield is approximately 100% in methanol and 82% in DCM, with 100% purity as determined by NMR.[1][2]

B. General Protocol for Determining the Loading Capacity of this compound (Titration Method)

This protocol outlines a general method for determining the loading capacity of an anion-exchange resin like MP-Carbonate, adapted from standard procedures for ion-exchange resin characterization. The principle involves converting the carbonate form of the resin to the chloride form with a known excess of standardized acid and then back-titrating the excess acid.

Materials:

-

This compound (dried to a constant weight)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Erlenmeyer flasks

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 0.5 g of dried this compound into an Erlenmeyer flask.

-

Add a known excess volume of standardized 0.1 M HCl solution to the flask (e.g., 50.0 mL).

-

Stopper the flask and stir the mixture for at least 4 hours (or overnight) to ensure complete ion exchange (carbonate to chloride).

-

After the exchange is complete, carefully decant the supernatant into a clean Erlenmeyer flask.

-

Wash the resin with several portions of deionized water and add the washings to the supernatant.

-

Add 2-3 drops of phenolphthalein indicator to the combined supernatant and washings.

-

Titrate the excess HCl in the solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color).

-

Record the volume of NaOH used.

Calculation of Loading Capacity:

Loading Capacity (mmol/g) = [ (Initial moles of HCl) - (Moles of NaOH used) ] / (Mass of resin in g)

Where:

-

Initial moles of HCl = Molarity of HCl × Volume of HCl (in L)

-

Moles of NaOH used = Molarity of NaOH × Volume of NaOH used (in L)

Visualizations

Caption: General workflow for scavenging or neutralization using this compound.

Caption: Workflow for determining the loading capacity of this compound.

References

Methodological & Application

Application Notes and Protocols for MP-Carbonate Resin in Amine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP-Carbonate resin is a macroporous polystyrene-based anion exchange resin functionalized with carbonate anions. It serves as a solid-supported, insoluble base, offering a convenient and efficient alternative to aqueous or soluble organic bases for reaction quenching, neutralization of amine salts, and scavenging of acidic impurities.[1][2] Its solid-phase nature simplifies reaction work-ups to a mere filtration, thereby facilitating high-throughput synthesis and purification workflows.

This document provides a detailed protocol for the primary application of this compound in amine chemistry: the neutralization of primary amine salts to generate the corresponding free amines. It is crucial to note that MP-Carbonate is not suitable for scavenging (removing) free primary amines , as both are basic. Instead, its utility lies in deprotonating the acidic salt form of amines. For direct scavenging of primary amines, resins with electrophilic functional groups, such as isocyanate or aldehyde, are recommended.

Principle of Operation

This compound functions as a basic ion-exchange resin. The polymer-bound carbonate anions act as a base to accept a proton from the ammonium (B1175870) salt, thereby liberating the free amine into the solution. The resulting polymer-bound bicarbonate is then easily removed by filtration.

The overall reaction is as follows:

2 R-NH₃⁺X⁻ + [Resin]-CO₃²⁻ → 2 R-NH₂ + [Resin]-2(HCO₃⁻) + 2X⁻

Quantitative Performance Data

While not used for scavenging primary amines, the following data on scavenging acidic compounds illustrates the general efficiency of this compound.

| Substrate | Equivalents of MP-Carbonate | Time (h) | % Scavenged |

| Benzoic Acid | 3 | 1 | 100 |

| Hexanoic Acid | 4 | 1 | 100 |

| p-Bromobenzoic Acid | 3 | 1 | 100 |

| Phenol | 4 | 1 | 100 |

| p-Nitrophenol | 2 | 1 | 100 |

| 2-Allylphenol | 6 | 1 | 93 |

| 2,6-Dimethylphenol | 7 | 1 | 80 |

Table 1: Scavenging efficiency of this compound for various acidic compounds in Dichloromethane (DCM). Data sourced from Biotage product literature.[2]

Diagrams

Chemical Reaction Mechanism

Caption: Neutralization of a primary amine salt using this compound.

Experimental Workflow

Caption: Workflow for neutralizing primary amine salts with MP-Carbonate.

Detailed Experimental Protocol: Neutralization of a Primary Amine Hydrochloride

This protocol provides a general procedure for the neutralization of a primary amine hydrochloride to its free amine form using this compound.

Materials and Equipment

-

Primary amine hydrochloride

-

This compound (typical loading capacity: 2.5-3.5 mmol/g)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))[1]

-

Reaction vessel (e.g., round-bottom flask, vial)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, fritted glass filter)

-

Rotary evaporator

Resin Specifications

| Parameter | Value |

| Chemical Name | Macroporous triethylammonium (B8662869) methylpolystyrene carbonate |

| Resin Type | Macroporous poly(styrene-co-divinylbenzene) |

| Capacity | 2.5–3.5 mmol/g |

| Bead Size | 350–1250 microns (18–52 mesh) |

| Compatible Solvents | DCM, DCE, THF, DMF |

Procedure

-

Preparation:

-

Dissolve the primary amine hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., DCM, MeOH) to a concentration of approximately 0.1-0.5 M in a reaction vessel.

-

If the amine salt has poor solubility, a co-solvent may be added. For salts that are particularly insoluble, a catalytic amount of a soluble base like diisopropylethylamine (DIEA, 0.05–0.1 equivalents) can be added to act as a transfer base. This soluble base will also be neutralized by the resin.[1][2]

-

-

Addition of this compound:

-

Calculate the required amount of this compound. A typical protocol uses 3-4 equivalents of resin relative to the amine salt.[1][2]

-

Calculation Example: For 1 mmol of an amine hydrochloride, and a resin with a loading capacity of 3.0 mmol/g, you would use: (3 equivalents * 1 mmol) / 3.0 mmol/g = 1.0 g of this compound.

-

Add the calculated amount of this compound to the solution of the amine salt.

-

-

Reaction:

-

Stir the resulting suspension at room temperature (20-25 °C).

-

The reaction time typically ranges from 30 minutes to 2 hours.[1][2]

-

Monitor the reaction for the disappearance of the starting amine salt. This can be done by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot of the reaction mixture (after filtering out the resin).

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture to remove the resin. A Büchner funnel with filter paper or a fritted glass funnel is suitable.

-

Wash the collected resin on the filter with 2-3 portions of the reaction solvent to ensure complete recovery of the product.[1][2]

-

Combine the initial filtrate and the washings.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the free primary amine.

-

Representative Example: Neutralization of Ephedrine (B3423809) Hydrochloride

This procedure is adapted from product literature.[1][2]

-

Ephedrine hydrochloride (1 equivalent) was dissolved in either DCM or methanol.

-